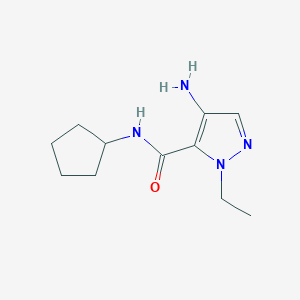

4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide

Description

4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by a 1-ethyl-substituted pyrazole core with a 4-amino group and an N-cyclopentyl carboxamide moiety. Its structure combines a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) with a carboxamide group, where the nitrogen of the amide is bonded to a cyclopentyl ring. This substitution pattern is critical for modulating physicochemical properties such as solubility, lipophilicity, and molecular interactions, which are pivotal in pharmaceutical applications.

Properties

IUPAC Name |

4-amino-N-cyclopentyl-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-15-10(9(12)7-13-15)11(16)14-8-5-3-4-6-8/h7-8H,2-6,12H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFZNTQGCWQPHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentanone, ethyl hydrazinecarboxylate, and other reagents.

Cyclization Reaction: The cyclization of these starting materials forms the pyrazole ring structure.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the amino or carboxamide groups, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between 4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide and its analogs:

*Molecular weight inferred from , which shares the same core structure with a different substituent.

Substituent Effects on Physicochemical Properties

- Steric and Electronic Effects : The 3-(3-methylpyrazolyl)propyl group in introduces steric hindrance and additional hydrogen-bonding sites, which could influence receptor binding . In contrast, the 3-methoxyphenyl group () may facilitate interactions with aromatic residues in biological targets .

- Solubility : Hydroxyethyl () and methoxyphenyl () substituents are more polar than cyclopentyl, suggesting better solubility profiles .

Biological Activity

4-Amino-N-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, characterized by its unique molecular structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the molecular formula and features a five-membered nitrogen-containing ring typical of pyrazoles. The synthesis generally involves a multi-step process starting with cyclopentanone and hydrazine hydrate, followed by cyclization reactions to form the pyrazole ring, and subsequent purification methods such as recrystallization or chromatography.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may modulate signal transduction processes, influencing gene expression and cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cell line studies, it showed inhibitory effects on cancer cell proliferation, with IC50 values indicating potent activity against specific cancer types. For example, compounds structurally related to this compound displayed IC50 values ranging from 0.25 nM to 0.67 nM against cancer cell lines such as A375 and HCT116 .

Case Study 1: Anticancer Efficacy

A study explored the effects of pyrazole derivatives on cancer cells, revealing that certain modifications in the molecular structure could enhance anticancer activity. The presence of electron-withdrawing groups was found to significantly increase potency against CDK2, a key target in cancer therapy .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of various pyrazole derivatives was assessed, establishing that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological profiles of this compound relative to similar compounds:

| Compound Name | Structure | Key Activity | IC50 (nM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Varies |

| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Structure | Anticancer | 0.24 |

| 4-Amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide | Structure | Antimicrobial | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.